4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one typically involves the use of cyclohexene derivatives as starting materials. One common method is the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene undergoes cyclization to form the bicyclic structure . Another approach involves the AlCl3-catalyzed ene reaction of chloral with cyclohexene .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic framework but contains a nitrogen atom, making it a valuable scaffold in drug discovery.
Bicyclo[3.2.1]octane: A simpler analog without the oxygen atom, used in the synthesis of various organic compounds.
Uniqueness
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one stands out due to its unique combination of rigidity and functional group diversity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
90171-30-5 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-methylidene-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H10O2/c1-5-6-2-3-7(4-6)10-8(5)9/h6-7H,1-4H2 |
InChI Key |
AOKWPJAIWBTPEL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.